molecular formula C10H6ClN5OS B2681143 3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 339008-35-4

3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2681143
CAS No.: 339008-35-4
M. Wt: 279.7
InChI Key: UDRFKAUYKBMQRS-UHFFFAOYSA-N
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Description

3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that combines the structural features of pyridazine, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the combination of its structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

3-[(6-chloropyridazin-3-yl)amino]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5OS/c11-7-1-2-8(14-13-7)15-16-5-12-6-3-4-18-9(6)10(16)17/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRFKAUYKBMQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN2C=NC3=C(C2=O)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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